An efficient multi-gram scale synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride has been reported. [] The key step involves the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation with hydrogen in the presence of a palladium on carbon catalyst. This method has proven effective in producing the target compound with high yield and purity.
Derivatives of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride have been explored as potential antihypertensive agents. Specifically, compounds like PD123319 and TA-606 act as Angiotensin II receptor antagonists, demonstrating efficacy in lowering blood pressure in animal models of hypertension. [, , , ]
This scaffold has been instrumental in understanding the roles of Angiotensin II receptor subtypes (AT1 and AT2) in various physiological and pathological processes. Derivatives have been used to elucidate receptor signaling pathways, receptor interactions, and the potential therapeutic benefits of targeting these receptors. [, , , , , , , , ]
Research indicates that 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride derivatives can influence neuronal activity and neurotransmitter release. For example, studies have investigated the role of Angiotensin II receptors in regulating dopamine release in the striatum. []
Derivatives incorporating the 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core have shown promise as CCR5 antagonists, potentially inhibiting HIV entry into host cells. These compounds represent a potential alternative approach to HIV treatment. []
Research highlights the potential of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride derivatives as P2X7 receptor antagonists. These compounds have shown efficacy in preclinical models, suggesting potential therapeutic applications in inflammatory disorders. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4